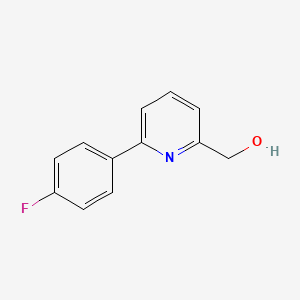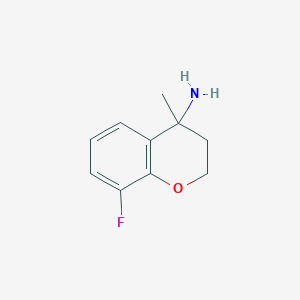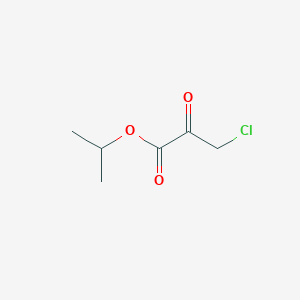![molecular formula C13H5F5O2 B13924942 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pentafluorobenzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the biphenyl structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nucleophiles, and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, oxidized or reduced carboxylic acids, and extended aromatic systems.
Scientific Research Applications
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2,3,4,5,6-Pentafluorobenzoic acid
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorothiophenol
Comparison: Compared to these similar compounds, 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and reactivity. The presence of multiple fluorine atoms further enhances its chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H5F5O2 |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H5F5O2/c14-8-7(9(15)11(17)12(18)10(8)16)5-2-1-3-6(4-5)13(19)20/h1-4H,(H,19,20) |
InChI Key |
BDSGTFZWTUINMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


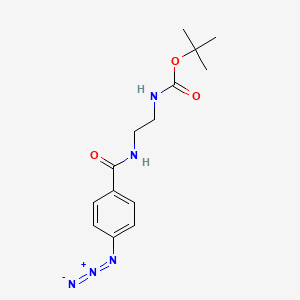
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

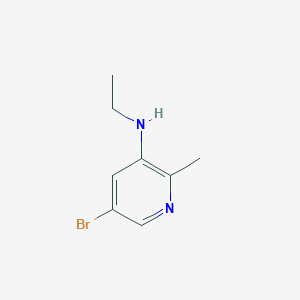

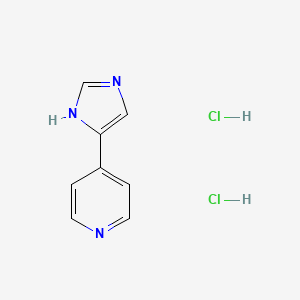

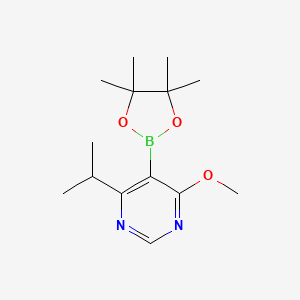
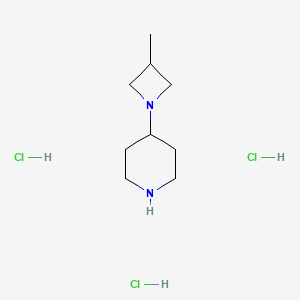
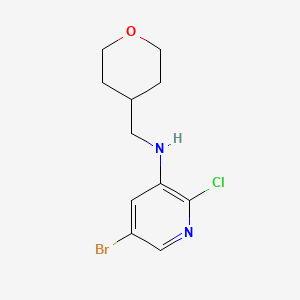
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
